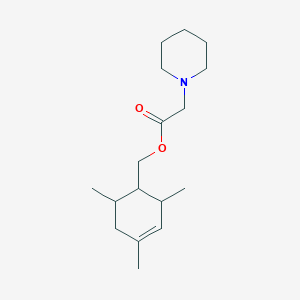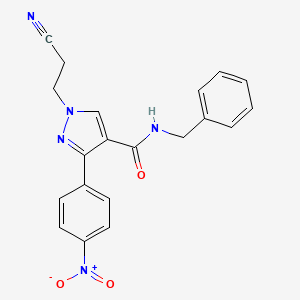
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate
Overview
Description
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate, also known as TCAP, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate involves its interaction with the GABA receptor system. This compound acts as a positive allosteric modulator of the GABA receptor, increasing the binding affinity of GABA to the receptor and enhancing its inhibitory effects. This leads to an overall increase in GABAergic neurotransmission, resulting in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease anxiety-like behavior and increase social interaction. This compound has also been shown to increase levels of GABA and serotonin in the brain, both of which are neurotransmitters involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the study of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate. One direction is the development of more potent analogs of this compound for use as therapeutic agents. Another direction is the study of the long-term effects of this compound on the brain and behavior. Additionally, the use of this compound as a tool for studying the GABA receptor system and its role in anxiety and depression could be explored further.
Synthesis Methods
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate can be synthesized through a multi-step process involving various chemical reactions. One common method involves the reaction of 1-piperidinylacetic acid with 2,4,6-trimethyl-3-cyclohexen-1-methanol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through various techniques such as column chromatography.
Scientific Research Applications
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate has been studied for its potential applications in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects through its interaction with the GABA receptor system. In pharmacology, this compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In medicinal chemistry, this compound has been studied for its potential use as a lead compound for the development of new drugs.
properties
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-13-9-14(2)16(15(3)10-13)12-20-17(19)11-18-7-5-4-6-8-18/h9,14-16H,4-8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJZAPVGHSXVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCCCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103717 | |
| Record name | (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1005089-99-5 | |
| Record name | (2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B4900341.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)

![N-methyl-1-[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4900379.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B4900417.png)
![1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4900426.png)
![1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4900427.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B4900435.png)


![5-(4-bromophenyl)-5-chloro-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B4900452.png)